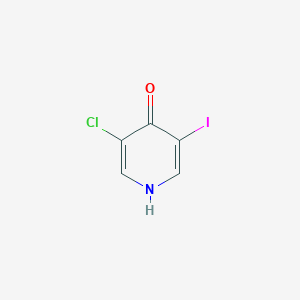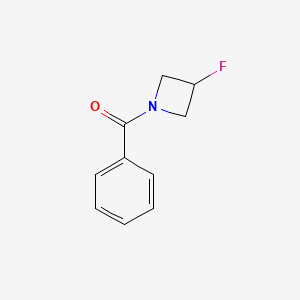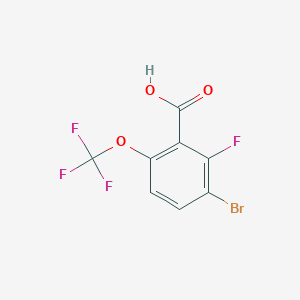
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol (TFP), also known as 1,3-dihydroxy-2-trifluoromethylpropane, is a colorless, odorless, and volatile liquid. It is a diol, a type of organic compound with two alcohol groups attached to the same carbon atom. TFP is soluble in water and is miscible with most organic solvents. It is used in a wide range of applications, including as a solvent, surfactant, and reagent for organic synthesis.
Wissenschaftliche Forschungsanwendungen
TFP is used in a wide range of scientific research applications, including as a solvent, surfactant, and reagent for organic synthesis. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a solvent for high-performance liquid chromatography (HPLC) and as a reagent for the synthesis of peptides, nucleosides, and other compounds.
Wirkmechanismus
TFP is a diol, meaning it has two alcohol groups attached to the same carbon atom. This allows it to act as a proton donor, which is important for its many applications as a solvent, surfactant, and reagent. It can also act as a Lewis base, which means it can accept and donate electrons. This makes it useful for a variety of organic synthesis reactions.
Biochemical and Physiological Effects
TFP is a low-toxicity compound with no known adverse effects on humans or the environment. It is considered a safe solvent for use in scientific research, and is not known to be carcinogenic or mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
TFP is a useful solvent for a variety of laboratory experiments, including HPLC and organic synthesis. Its low toxicity and volatility make it a safe and convenient choice for laboratory use. However, its low boiling point means that it must be stored and handled carefully to avoid evaporation.
Zukünftige Richtungen
TFP has potential applications in the fields of medicine, agriculture, and materials science. It could be used as a solvent for drug delivery systems, or as a surfactant for agricultural formulations. It could also be used as a reagent for the synthesis of new materials, such as polymers and nanomaterials. Additionally, further research into its biochemical and physiological effects could lead to new medical treatments or therapies.
Synthesemethoden
TFP is synthesized by the reaction of 2,2,2-trifluoroacetic acid (TFA) with 1,3-propanediol. In a typical reaction, TFA is added to a solution of 1,3-propanediol in an organic solvent such as dichloromethane. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds at room temperature and is complete within hours. The product is then isolated by distillation or extraction.
Eigenschaften
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(3-10,4-11)2-6(7,8)9/h10-11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIJYAIZBJHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)


![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)




![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)